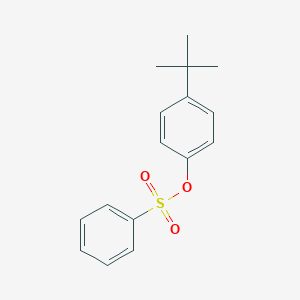
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide, commonly known as DMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DMPS is a white crystalline powder that is soluble in water and organic solvents. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
作用機序
The mechanism of action of DMPS is not fully understood. However, it is believed that DMPS exerts its biological effects by modulating various signaling pathways. For example, DMPS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMPS has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMPS has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMPS can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that DMPS can reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, arthritis, and cancer.
実験室実験の利点と制限
DMPS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it suitable for investigating various disease models. However, DMPS also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, DMPS can interfere with some experimental assays, such as those that rely on the production of reactive oxygen species.
将来の方向性
There are several future directions for research on DMPS. One area of interest is the development of DMPS-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of DMPS and its potential targets in various signaling pathways. In addition, further studies are needed to determine the optimal dosage and administration route of DMPS in animal models and humans. Finally, the potential side effects of DMPS should be investigated to ensure its safety for use in clinical settings.
Conclusion:
DMPS is a sulfonamide-based compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. It has been extensively studied for its potential applications in scientific research. DMPS can be synthesized through a multi-step process, and its mechanism of action is not fully understood. DMPS has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on DMPS, including the development of DMPS-based therapeutics and further investigation of its mechanism of action and potential side effects.
合成法
DMPS can be synthesized through a multi-step process that involves the reaction of piperazine, dimethylamine, and 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamic acid to yield DMPS. The purity of the final product can be improved through recrystallization from a suitable solvent.
科学的研究の応用
DMPS has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMPS has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, DMPS has been investigated for its potential anti-tumor effects, particularly in breast cancer cells.
特性
製品名 |
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide |
|---|---|
分子式 |
C13H26N4O3S |
分子量 |
318.44 g/mol |
IUPAC名 |
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C13H26N4O3S/c1-12-4-6-15(7-5-12)13(18)16-8-10-17(11-9-16)21(19,20)14(2)3/h12H,4-11H2,1-3H3 |
InChIキー |
AKRMEPSILJQCLH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
正規SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)